
5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione is a chemical compound with the molecular formula C18H17NO3 . It belongs to the class of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Aplicaciones Científicas De Investigación
Synthetic Methods : Gao Wen-ta (2014) reported the synthesis of N-alkyl-5-methyl/ethylindoline-2,3-diones, which are structurally related to 5-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione. This research emphasizes the high yield, low cost, and convenience of these synthesis methods (Gao Wen-ta, 2014).
Reaction Mechanisms : A computational study by A. Siaka et al. (2017) investigated the reaction mechanism among indoline-2,3-dione derivatives. The research used density functional theory to provide insights into the energy demands and geometrical changes of molecules during reaction processes (A. Siaka et al., 2017).
Pharmaceutical Applications : N. Terzioğlu et al. (2005) synthesized 5-nitro-3-((5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono)-1H-2-indolinones, indicating the potential of indoline-2,3-dione derivatives in pharmaceutical research, particularly in antiviral applications (N. Terzioğlu et al., 2005).
Material Science : Z. Tribak et al. (2020) studied the corrosion inhibition properties of organic inhibitors based on 5-Chloroisatin’s bases, which are closely related to the chemical structure of interest. This suggests potential applications in materials science, particularly in corrosion inhibition (Z. Tribak et al., 2020).
Chemical Synthesis and Characterization : The work by B. Kariuki et al. (2022) on the synthesis and structure determination of related compounds provides insight into the chemical properties and synthesis routes that could be applicable to this compound (B. Kariuki et al., 2022).
Propiedades
IUPAC Name |
5-methyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-7-8-15-14(11-12)17(20)18(21)19(15)9-10-22-16-6-4-3-5-13(16)2/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQVTLXORFXRPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

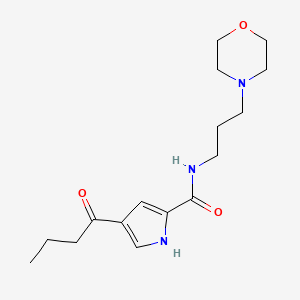
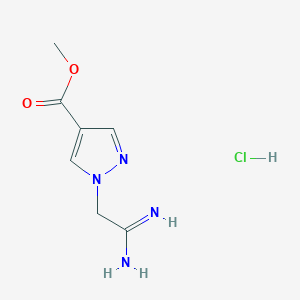
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide](/img/structure/B2406585.png)
![Methyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2406586.png)
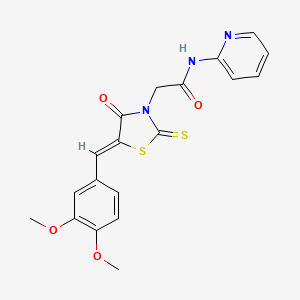
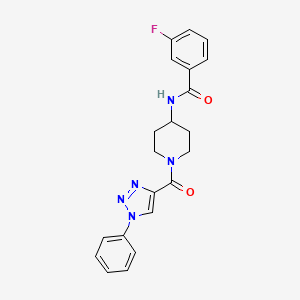
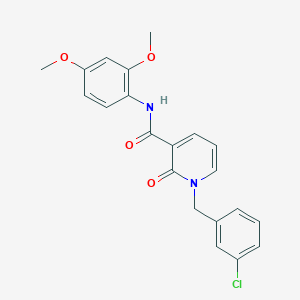

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)

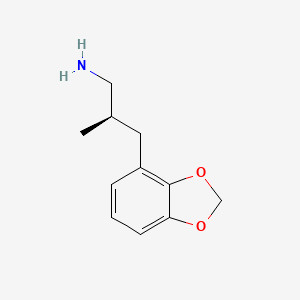
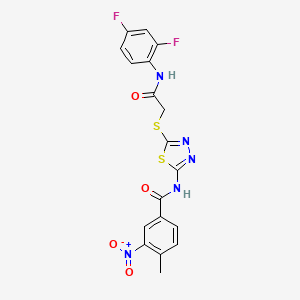
![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)
![1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2406601.png)